molecular formula C20H19F2N3O B5903102 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Numéro de catalogue B5903102
Poids moléculaire: 355.4 g/mol
Clé InChI: JXZGJTKLMCDBJE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, also known as DFB, is a novel compound with potential applications in scientific research. This compound belongs to the class of spirocyclic compounds and has been synthesized using various methods.

Mécanisme D'action

8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one binds to the DAT and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can lead to various effects on the brain, including increased motivation, euphoria, and addiction. 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been shown to have a high affinity for the DAT, making it a potent inhibitor of dopamine reuptake.
Biochemical and Physiological Effects:
8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to increased motivation and euphoria. 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been shown to have antidepressant effects, reducing symptoms of depression in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several advantages for lab experiments. It is a potent and selective inhibitor of the DAT, making it a useful tool for studying the role of dopamine in various neurological disorders. 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is also easy to synthesize and has high purity and yield. However, 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has some limitations for lab experiments. It is not very water-soluble, making it difficult to administer to animals. Additionally, 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has a short half-life, requiring frequent dosing.

Orientations Futures

There are several future directions for the study of 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one. One direction is to study the effects of 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one on other neurotransmitters in the brain, such as serotonin and norepinephrine. Another direction is to study the effects of 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one on other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, future studies could focus on developing more water-soluble forms of 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one and investigating the potential use of 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one as a therapeutic agent for neurological disorders.
Conclusion:
In conclusion, 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a novel compound with potential applications in scientific research. It has been shown to be a potent and selective inhibitor of the DAT, leading to increased dopamine levels in the brain. 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several advantages for lab experiments, including its high purity and yield. However, it also has some limitations, such as its low water solubility and short half-life. Future studies could focus on investigating the effects of 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one on other neurotransmitters and neurological disorders, as well as developing more water-soluble forms of 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one.

Méthodes De Synthèse

8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been synthesized using various methods, including the reaction of 3,5-difluorobenzylamine with 1,3,8-trichloroacetylspiro[4.5]decane-2,4-dione in the presence of a base. Another method involves the reaction of 3,5-difluorobenzylamine with 1,3,8-triketo-2,4-dioxaspiro[4.5]decane in the presence of a base. Both methods yield 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one with high purity and yield.

Applications De Recherche Scientifique

8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. 8-(3,5-difluorobenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been used to study the role of dopamine in various neurological disorders such as Parkinson's disease, depression, and addiction.

Propriétés

IUPAC Name

8-[(3,5-difluorophenyl)methyl]-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O/c21-16-10-14(11-17(22)12-16)13-25-8-6-20(7-9-25)19(26)23-18(24-20)15-4-2-1-3-5-15/h1-5,10-12H,6-9,13H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZGJTKLMCDBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=N2)C3=CC=CC=C3)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.